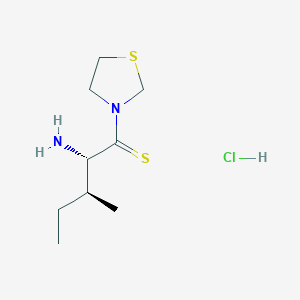

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride

Descripción general

Descripción

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidide ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes an isoleucine residue and a Psi[CS-N] linkage, which contributes to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride typically involves multiple steps, starting with the preparation of the thiazolidide ring This can be achieved through the cyclization of appropriate precursors under specific conditions The isoleucine residue is then introduced through peptide coupling reactions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Advanced techniques like continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidide ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the Psi[CS-N] linkage.

Substitution: The thiazolidide ring can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidide ring can yield sulfoxides or sulfones, while reduction of the Psi[CS-N] linkage can produce amines or thiols.

Aplicaciones Científicas De Investigación

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The Psi[CS-N] linkage and thiazolidide ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride can be compared with other similar compounds, such as HCl-Ile-Psi[CS-N]-Pyrrolidide and HCl-Val-Psi[CS-N]-Pyrrolidide These compounds share structural similarities but differ in their specific residues and ring structures

Actividad Biológica

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride is a synthetic compound notable for its unique structural properties and potential biological activities. This compound features a thiazolidine ring, which is significant in various pharmacological contexts due to its interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula: . Its IUPAC name reflects its stereochemistry and functional groups, which contribute to its biological activity. The presence of the thiazolidine ring and specific amino acid configurations are crucial for its interaction with biological targets.

Antioxidant Properties

Recent studies suggest that this compound exhibits antioxidant activity , which helps protect cells from oxidative stress. This property is essential in mitigating damage from reactive oxygen species (ROS), potentially leading to therapeutic applications in oxidative stress-related diseases.

Antimicrobial Effects

Preliminary data indicate that this compound possesses antimicrobial properties against various pathogens. In vitro evaluations have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 µg/ml to over 5000 µg/ml depending on the strain tested .

Enzyme Inhibition

The compound may act as an enzyme inhibitor , targeting specific enzymes involved in metabolic pathways. This inhibition can modulate various biochemical processes, suggesting potential applications in metabolic disorders.

The mechanism of action involves the interaction of this compound with molecular targets such as enzymes and receptors. The Psi[CS-N] linkage and thiazolidine ring enhance binding affinity and specificity to these targets, influencing various signaling pathways within cells.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other thiazolidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylthiazole | Thiazole ring and amino group | Known for neuroprotective effects |

| 4-Thiazolidinone | Thiazolidine ring with carbonyl functionality | Exhibits anti-inflammatory properties |

| 1,3-Thiazolidine | Similar ring structure | Used in drug synthesis and exhibits diverse activity |

This comparison highlights the distinctive aspects of this compound, particularly its specific amino acid configuration and potential therapeutic applications.

Case Studies

Several case studies have explored the biological activities of thiazolidine derivatives. For instance:

- Anti-HIV Activity : A study demonstrated that related thiazolidine compounds exhibited significant anti-HIV activity with IC50 values indicating effective inhibition at low concentrations .

- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy against multiple strains of bacteria, confirming that certain derivatives showed promising results comparable to established antibiotics .

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S2.ClH/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEFNXZPAXMOEW-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=S)N1CCSC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=S)N1CCSC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733818 | |

| Record name | (2S,3S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184360-58-5 | |

| Record name | (2S,3S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.